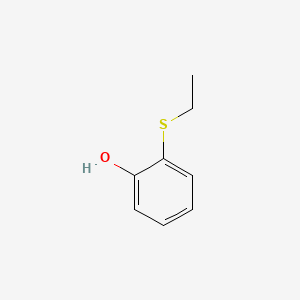
2-(Ethylthio)phenol
Cat. No. B1595092
Key on ui cas rn:
29549-60-8
M. Wt: 154.23 g/mol
InChI Key: CSJBSYKCAKKLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04599451
Procedure details


A mixture of phenol (87.5 g, 0.93 moles), xylene (100 ml), and zirconium tetrachloride (6.0 g, 0.026 moles) was heated to reflux under a slow nitrogen stream. The xylene was distilled through a 10 inch Vigreux column. The distillation was continued over a 2 hour period until the reaction mixture reached 177° C. Approximately 10 g of phenol was distilled with the xylene. The reaction mass was cooled to 150° C., and ethyl disulfide (62.0 g, 0.50 moles) was added. The reaction mixture was heated to 152° C., then heated slowly over a 5 hour period to 180° C., and finally held at 180° C. for an additional 10 hours. Ethyl mercaptan was removed continuously by distillation. The reaction mixture was cooled to 100° C., then vacuum distilled at 100 mm mercury until the pot temperature reached 200° C. to give 70.8 g of distillate. GC analysis indicated the distillate contained 34.0 g of ortho-(ethylthio)phenol (44% yield).




Yield
44%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]([S:10]SCC)[CH3:9]>[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4].C1(C)C(C)=CC=CC=1>[CH2:8]([S:10][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[OH:7])[CH3:9] |f:2.3.4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
87.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Step Two
|
Name
|
|
|
Quantity
|
62 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)SSCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux under a slow nitrogen stream
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The xylene was distilled through a 10 inch Vigreux column
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reached 177° C
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Approximately 10 g of phenol was distilled with the xylene
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated to 152° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated slowly over a 5 hour period to 180° C.
|
|
Duration
|
5 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
finally held at 180° C. for an additional 10 hours
|
|
Duration
|
10 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Ethyl mercaptan was removed continuously by distillation
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to 100° C.
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
vacuum distilled at 100 mm mercury until the pot temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reached 200° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 70.8 g of distillate
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)SC1=C(C=CC=C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 34 g | |
| YIELD: PERCENTYIELD | 44% | |
| YIELD: CALCULATEDPERCENTYIELD | 44.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
